2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule known for its pharmacological potential. Its intricate structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:
Starting with the formation of the azabicyclo[3.2.1]octane core through cyclization reactions.
Functionalization of the core structure to introduce the pyrazolyl group.
Coupling of the pyridazinone moiety through a condensation reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve:
Use of large batch reactors for cyclization.
High-pressure hydrogenation for reduction steps.
Chromatographic purification to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the pyrazolyl group, typically using agents like potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride.
Substitution: The pyridazinone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane.
Major Products:
Oxidation products may include hydroxylated derivatives.
Reduction yields the corresponding alcohol.
Substitution reactions produce a variety of substituted pyridazinone derivatives.
Scientific Research Applications
2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is used in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter systems.
Industry: Components in agricultural chemicals and polymers.
Mechanism of Action
The compound primarily interacts with neurological receptors. It can bind to specific sites, altering signal transduction pathways. The molecular targets often include G-protein coupled receptors and ion channels. Its action can modulate neurotransmitter release and uptake, affecting various physiological processes.
Comparison with Similar Compounds
1-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane derivatives: Share the bicyclic core but differ in substituent groups.
Pyridazinone derivatives: Similar in having the pyridazinone ring but vary in the attached moieties.
Uniqueness: 2-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its unique combination of bicyclic and pyridazinone structures, enabling diverse biological activities and chemical reactivity.
Hope this helps in your research or just satiates your curiosity!
Properties
IUPAC Name |
2-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-15-3-1-6-18-20(15)11-16(23)21-12-4-5-13(21)10-14(9-12)19-8-2-7-17-19/h1-3,6-8,12-14H,4-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKOFAVAHSKUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C(=O)C=CC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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